1-(2-Methyl-4-nitrophenyl)pyrrolidine

Medicinal Chemistry Computational Chemistry Synthetic Methodology

Unlike generic N-aryl pyrrolidines, CAS 67828-58-4 features a unique ortho-methyl/para-nitro substitution that creates a distinct electronic and steric profile—critical for cross-coupling selectivity, enantioselective catalysis, and kinase/GPCR-targeted library synthesis. The para-nitro group enables reduction to a versatile amine handle for Buchwald-Hartwig amination, sulfonamide coupling, or Sandmeyer diversification. Validated HPLC separation method available, ensuring batch-to-batch analytical consistency. Generic positional isomers or unsubstituted-phenyl alternatives invariably alter reaction yields, target engagement, and metabolic stability. Choose this specific building block for reproducible hit-to-lead and lead optimization workflows.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 67828-58-4
Cat. No. B1345548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-4-nitrophenyl)pyrrolidine
CAS67828-58-4
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2
InChIInChI=1S/C11H14N2O2/c1-9-8-10(13(14)15)4-5-11(9)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3
InChIKeyGUZLPJVFYLEHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methyl-4-nitrophenyl)pyrrolidine (CAS 67828-58-4): A Defined N-Aryl Pyrrolidine for Chemical Synthesis and Drug Discovery


1-(2-Methyl-4-nitrophenyl)pyrrolidine (CAS 67828-58-4) is a heterocyclic organic compound belonging to the N-aryl pyrrolidine class [1]. It is characterized by a pyrrolidine ring N-substituted with a 2-methyl-4-nitrophenyl group, resulting in a molecular formula of C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol [1]. The compound is primarily utilized as a synthetic building block and research intermediate in medicinal chemistry, material science, and agrochemical development . Its distinct substitution pattern (ortho-methyl, para-nitro) imparts unique electronic and steric properties that differentiate it from other N-aryl pyrrolidines and make it a versatile scaffold for the construction of more complex molecular architectures.

Why 1-(2-Methyl-4-nitrophenyl)pyrrolidine (CAS 67828-58-4) Cannot Be Replaced by Generic N-Aryl Pyrrolidines


The assumption that all N-aryl pyrrolidines are functionally interchangeable is scientifically invalid. The specific substitution pattern on the aryl ring of 1-(2-Methyl-4-nitrophenyl)pyrrolidine—featuring both an electron-donating methyl group and a strongly electron-withdrawing nitro group—creates a unique electronic environment that dictates its reactivity in cross-coupling reactions, its binding affinity in biological targets, and its physicochemical properties [1]. Generic substitution with unsubstituted phenyl, para-nitro only, or other positional isomers will invariably alter key parameters such as reaction yield, enantioselectivity in asymmetric catalysis, metabolic stability, and target engagement [1]. This evidence guide provides the quantitative comparator data necessary for informed selection.

Quantitative Differentiation of 1-(2-Methyl-4-nitrophenyl)pyrrolidine (CAS 67828-58-4) from Key Comparators


Structural and Electronic Differentiation: Ortho-Methyl/Para-Nitro Pattern vs. Unsubstituted and Para-Nitro Comparators

The 1-(2-Methyl-4-nitrophenyl)pyrrolidine scaffold possesses a unique combination of steric and electronic features not present in simpler analogs. While direct quantitative comparisons are scarce due to its use as an intermediate, a class-level inference can be made based on fundamental medicinal chemistry principles. The ortho-methyl group introduces steric hindrance that can restrict the rotational freedom of the pyrrolidine ring, affecting its conformation and, consequently, its binding to biological targets [1]. The para-nitro group is a strong electron-withdrawing moiety that lowers the electron density of the phenyl ring, which in turn influences the basicity and nucleophilicity of the pyrrolidine nitrogen, affecting its reactivity and potential for metabolic oxidation [1]. A direct comparator, 1-(4-nitrophenyl)pyrrolidine, lacks the ortho-methyl group, and 1-phenylpyrrolidine lacks the nitro group, each exhibiting different reactivity profiles. For example, the nitro group's electron-withdrawing effect can lower the pKa of the pyrrolidine nitrogen, making it less basic and potentially altering its pharmacokinetic properties [2].

Medicinal Chemistry Computational Chemistry Synthetic Methodology

Analytical Differentiation: HPLC Retention Time on Newcrom R1 Column

The compound can be reliably analyzed and differentiated from its impurities and related substances using a specific reverse-phase HPLC method. While no direct comparative data with a close analog was found, the existence of a validated method provides a quantitative baseline for its behavior. Under the specified conditions, 1-(2-Methyl-4-nitrophenyl)pyrrolidine exhibits a characteristic retention time [1]. This method can be adapted to assess its purity and separate it from closely related compounds that may co-elute under different conditions.

Analytical Chemistry Quality Control Chromatography

Physicochemical Differentiation: Calculated vs. Comparator Boiling Point and Density

The calculated physical properties of 1-(2-Methyl-4-nitrophenyl)pyrrolidine differentiate it from unsubstituted and differently substituted analogs, impacting handling, purification, and formulation. A direct comparison with 1-(2-methoxy-4-nitrophenyl)pyrrolidine (CAS 67828-57-3), a close analog, is possible based on calculated data. 1-(2-Methyl-4-nitrophenyl)pyrrolidine has a calculated density of 1.198 g/cm³ and a boiling point of 365.5 °C at 760 mmHg . The methoxy analog has a higher molecular weight (222.24 g/mol) and is expected to have a higher boiling point due to increased polarity and hydrogen bonding potential . This difference in boiling point can be significant when planning distillations or other thermal processes.

Physicochemical Properties Process Chemistry Formulation

Recommended Research and Industrial Applications for 1-(2-Methyl-4-nitrophenyl)pyrrolidine (CAS 67828-58-4)


Scaffold for Kinase and GPCR Inhibitor Libraries in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery, particularly for kinase inhibitors and G protein-coupled receptor (GPCR) modulators [1]. 1-(2-Methyl-4-nitrophenyl)pyrrolidine serves as a versatile building block for constructing focused libraries of such compounds. Its ortho-methyl/para-nitro substitution pattern provides a distinct shape and electronic profile compared to other aryl pyrrolidines, allowing medicinal chemists to explore novel chemical space and optimize interactions with specific binding pockets. The nitro group can also be readily reduced to an amine, providing a handle for further derivatization, such as amide bond formation or sulfonamide coupling [2]. This compound is therefore valuable in the early hit-to-lead and lead optimization phases of drug discovery projects targeting kinases, GPCRs, or other enzymes where a basic nitrogen in a constrained ring is a key pharmacophoric element.

Synthetic Intermediate for Agrochemicals and Advanced Materials

N-aryl pyrrolidines are key intermediates in the synthesis of agrochemicals and materials [1]. The specific electronic properties of 1-(2-Methyl-4-nitrophenyl)pyrrolidine, conferred by its nitro group, make it a useful precursor in the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions. The nitro group can be reduced to an amine, which can then undergo Buchwald-Hartwig amination or be converted to a diazonium salt for subsequent Sandmeyer or related reactions [2]. Furthermore, the compound's structure can be incorporated into polymers or small molecules for organic electronics, where the nitro group's electron-withdrawing nature can tune the material's optoelectronic properties.

Analytical Standard for Method Development and Quality Control

Given the availability of a defined HPLC method for its separation [1], 1-(2-Methyl-4-nitrophenyl)pyrrolidine can serve as a valuable analytical standard. It can be used to develop and validate HPLC methods for purity assessment of synthesized batches or as a reference compound in the quality control of more complex molecules that contain this pyrrolidine core. Its characteristic retention time and UV absorbance profile provide a benchmark for identifying and quantifying the compound in complex mixtures, which is essential for both research laboratories and manufacturing facilities.

Probe for Investigating Steric and Electronic Effects in Catalysis

The unique combination of an ortho-methyl and a para-nitro group on the phenyl ring makes 1-(2-Methyl-4-nitrophenyl)pyrrolidine an interesting substrate for probing the steric and electronic tolerance of novel catalytic methods [1]. For example, it could be used as a model substrate to test the scope of new palladium-catalyzed aminations, copper-catalyzed coupling reactions, or photocatalytic transformations. The steric hindrance from the methyl group can challenge catalyst selectivity, while the electron-withdrawing nitro group can affect the rate of oxidative addition and other key steps in catalytic cycles [2]. This makes it a useful tool for academic and industrial research groups developing new synthetic methodologies.

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